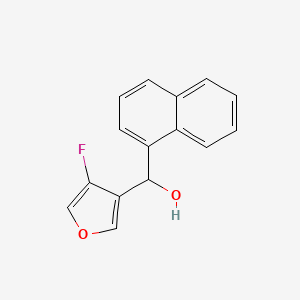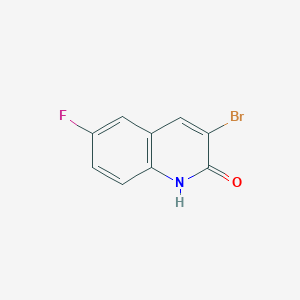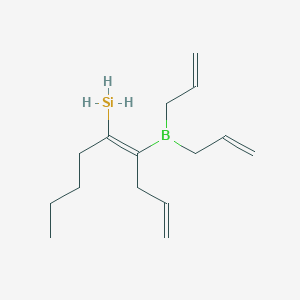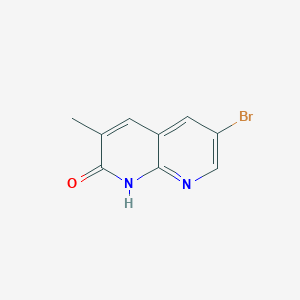![molecular formula C12H13N5O B11868802 9-[(Furan-2-yl)methyl]-N,N-dimethyl-9H-purin-6-amine CAS No. 108992-44-5](/img/structure/B11868802.png)
9-[(Furan-2-yl)methyl]-N,N-dimethyl-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Furan-2-ylmethyl)-N,N-dimethyl-9H-purin-6-amine is a compound that belongs to the class of purine derivatives. This compound features a furan ring attached to a purine base, which is a key structural component in many biologically active molecules. The presence of the furan ring and the dimethylamino group in its structure makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Furan-2-ylmethyl)-N,N-dimethyl-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the purine base and the furan ring.
Coupling Reaction: The furan ring is then coupled with the purine base using a suitable coupling reagent.
Dimethylation: The final step involves the dimethylation of the amine group on the purine base to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of microwave-assisted synthesis has been reported to improve yields and reduce reaction times . This method involves the use of microwave radiation to accelerate the reaction, making it more efficient and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
9-(Furan-2-ylmethyl)-N,N-dimethyl-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form different reduced forms of the purine base.
Substitution: The dimethylamino group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives .
Applications De Recherche Scientifique
9-(Furan-2-ylmethyl)-N,N-dimethyl-9H-purin-6-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 9-(Furan-2-ylmethyl)-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The furan ring and the dimethylamino group play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA): This compound also features a furan ring and has been studied for its neurochemical properties.
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound has been investigated for its metal-chelating properties and biological activities.
Uniqueness
9-(Furan-2-ylmethyl)-N,N-dimethyl-9H-purin-6-amine is unique due to its combination of a purine base with a furan ring and a dimethylamino group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propriétés
Numéro CAS |
108992-44-5 |
|---|---|
Formule moléculaire |
C12H13N5O |
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
9-(furan-2-ylmethyl)-N,N-dimethylpurin-6-amine |
InChI |
InChI=1S/C12H13N5O/c1-16(2)11-10-12(14-7-13-11)17(8-15-10)6-9-4-3-5-18-9/h3-5,7-8H,6H2,1-2H3 |
Clé InChI |
OGMPSDRTJJIBNM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC=NC2=C1N=CN2CC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1-Dichloro-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one](/img/structure/B11868719.png)
![(1R,5S)-1-(4-nitrophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B11868722.png)
![1-Methyl-5-propoxy-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline](/img/structure/B11868728.png)

![5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11868737.png)








![5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl](/img/structure/B11868816.png)
